molecular formula C8H10N2O2 B588649 (R)-3-Amino-3-(pyridin-2-YL)propanoic acid CAS No. 149196-86-1

(R)-3-Amino-3-(pyridin-2-YL)propanoic acid

Cat. No.: B588649
CAS No.: 149196-86-1
M. Wt: 166.18
InChI Key: WCLGSNNEAOFFCL-ZCFIWIBFSA-N
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Description

®-3-Amino-3-(pyridin-2-YL)propanoic acid is a chiral amino acid derivative that features a pyridine ring attached to the β-carbon of the amino acid structure. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(pyridin-2-YL)propanoic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available pyridine derivatives.

    Formation of Intermediate: The pyridine derivative undergoes a series of reactions, including alkylation and amination, to form the intermediate compound.

    Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the desired ®-enantiomer.

    Final Product: The final step involves the purification and isolation of ®-3-Amino-3-(pyridin-2-YL)propanoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(pyridin-2-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and pyridine groups can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as alkyl halides and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce reduced pyridine derivatives.

Scientific Research Applications

®-3-Amino-3-(pyridin-2-YL)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(pyridin-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or act as an agonist or antagonist at receptor sites.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-3-(pyridin-2-YL)propanoic acid: The enantiomer of the compound, which may exhibit different biological activities and properties.

    Pyridine derivatives: Compounds containing the pyridine ring, which are widely studied for their diverse biological activities.

    Amino acid derivatives: Compounds derived from amino acids, which are important in medicinal chemistry and drug design.

Uniqueness

®-3-Amino-3-(pyridin-2-YL)propanoic acid is unique due to its specific chiral configuration and the presence of both amino and pyridine functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(3R)-3-amino-3-pyridin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-6(5-8(11)12)7-3-1-2-4-10-7/h1-4,6H,5,9H2,(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLGSNNEAOFFCL-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651159
Record name (3R)-3-Amino-3-(pyridin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149196-86-1
Record name (βR)-β-Amino-2-pyridinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149196-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Amino-3-(pyridin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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